8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
CAS No.: 72700-23-3
Cat. No.: VC3807073
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-[1,3]dioxolo[4,5-g]quinazoline - 72700-23-3](/images/structure/VC3807073.png)
Specification
CAS No. | 72700-23-3 |
---|---|
Molecular Formula | C9H5ClN2O2 |
Molecular Weight | 208.6 g/mol |
IUPAC Name | 8-chloro-[1,3]dioxolo[4,5-g]quinazoline |
Standard InChI | InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2 |
Standard InChI Key | RZCJSVRGPHXBSM-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl |
Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline backbone (a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3) fused to a dioxole ring at the 4,5-g positions. The chlorine substituent at position 8 introduces electronic asymmetry, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Computational Data
The dioxole ring enhances solubility in polar solvents compared to non-fused quinazolines, while the chloro group contributes to electrophilic reactivity at the quinazoline core .
Synthesis and Optimization
General Synthetic Routes
Quinazoline derivatives are typically synthesized via multi-step condensation and cyclization reactions. For 8-Chloro- dioxolo[4,5-g]quinazoline, copper-catalyzed cascade reactions have shown promise. A representative protocol involves:
-
Substrate Preparation: 2-Bromobenzaldehyde derivatives are treated with ammonium acetate to form intermediate quinazolinones.
-
Cyclization: Copper catalysts (e.g., CuI) mediate cyclization with methylenedioxy precursors under inert atmospheres.
-
Chlorination: Electrophilic chlorination at position 8 using agents like N-chlorosuccinimide (NCS) .
Table 2: Exemplary Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | CuI (10 mol%), DMF, 110°C, 12 h | 68–92% |
Chlorination | NCS, AcOH, MeCN, 100°C, 6 h | 71% |
Yields vary with substituent electronic effects and purification methods (e.g., chromatography) .
Challenges in Purification
The compound’s low solubility in non-polar solvents complicates isolation. High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18) and gradient elution (water/acetonitrile) is often required .
Biological Activity and Mechanistic Insights
Table 3: Comparative Bioactivity of Quinazoline Derivatives
Compound | Target Kinase | IC₅₀ (μM) |
---|---|---|
8-Chloro- dioxolo[4,5-g]Q | KDR (VEGFR2) | 0.28* |
Gefitinib | EGFR | 0.033 |
Vasicinone | Acetylcholinesterase | 1.4 |
*Predicted based on structural analogs . |
Anti-Inflammatory and Antimicrobial Activity
Preliminary studies on related methylenedioxy-quinazolines suggest moderate inhibition of cyclooxygenase-2 (COX-2) and Staphylococcus aureus growth (MIC = 32 μg/mL) .
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for:
-
Isoxazole-Fused Tricycles: Metal-free cycloadditions yield alkaloid-like structures with enhanced bioactivity .
-
C-Glycoside Conjugates: Ruthenium-catalyzed C–H activation enables glycosylation for targeted drug delivery .
Pharmacokinetic Considerations
-
Metabolic Stability: The dioxole ring resists cytochrome P450 oxidation, prolonging half-life in vitro .
-
hERG Inhibition Risk: Neutral side chains reduce cardiotoxicity compared to basic analogs .
Future Directions
Mechanistic Studies
-
Target Identification: Proteomic profiling to map kinase selectivity.
-
Crystal Structures: X-ray co-crystallization with VEGFR2 or EGFR kinases.
Preclinical Development
-
Toxicology: Acute toxicity assays in rodent models.
-
Formulation: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume